Leiuropeptide II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

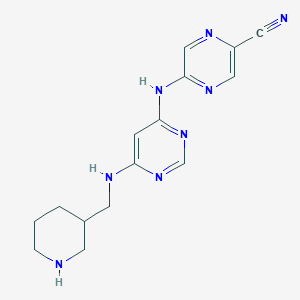

Leiuropeptide II is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is known for its high affinity and selectivity as a blocker of the ClC-2 chloride channel . This compound is part of a family of toxin-like peptides that exhibit unique structural features and biological activities .

Preparation Methods

Leiuropeptide II is typically isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. The isolation process involves ion-exchange chromatography and mass spectrometry to select low molecular mass polypeptides . Synthetic routes for this compound involve solid-phase peptide synthesis, which allows for the precise assembly of its amino acid sequence . The reaction conditions for its synthesis include the use of protecting groups to prevent unwanted side reactions and the formation of disulfide bridges to stabilize its structure .

Chemical Reactions Analysis

Leiuropeptide II undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bridges is a key reaction that stabilizes its three-dimensional structure . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol . The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity and stability .

Scientific Research Applications

Leiuropeptide II has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the structure and function of chloride channels . In biology, it serves as a model peptide for understanding the mechanisms of toxin action and channel inhibition . In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a lead compound for developing new drugs that target chloride channels . Additionally, it has applications in the study of ion channel physiology and the development of diagnostic tools .

Mechanism of Action

Leiuropeptide II exerts its effects by selectively blocking the ClC-2 chloride channel . It slows the activation of ClC-2 by increasing the latency to first opening, but it does not inhibit open channels . The molecular targets of this compound include the ClC-2 chloride channel, and its mechanism of action involves binding to specific sites on the channel to prevent its activation . This inhibition of chloride channel activity can affect various physiological processes, including ion transport and cell volume regulation .

Comparison with Similar Compounds

Leiuropeptide II is similar to other toxin-like peptides found in scorpion venom, such as Leiuropeptide I and Leiuropeptide III . it is unique in its high affinity and selectivity for the ClC-2 chloride channel . Unlike other peptides that may target multiple ion channels, this compound is highly specific for ClC-2, making it a valuable tool for studying this particular channel . Other similar compounds include Leiurotoxin I, which acts on potassium channels, and various other scorpion toxins that target different ion channels .

This compound stands out due to its specificity and potential therapeutic applications, making it a compound of significant interest in scientific research .

Properties

Molecular Formula |

C125H199N39O47S6 |

|---|---|

Molecular Weight |

3192.6 g/mol |

IUPAC Name |

2-[[1-[4-carboxy-2-[[28,40,55-tris(4-aminobutyl)-71-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-(1-hydroxyethyl)-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135) |

InChI Key |

NDCNPIYRYDSDEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

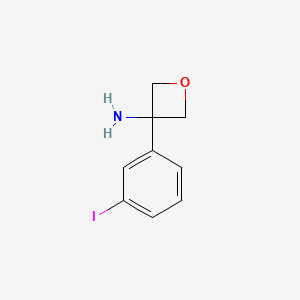

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)

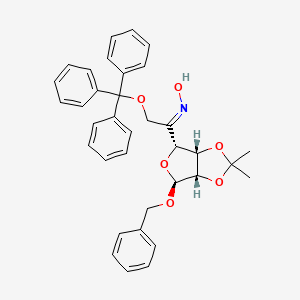

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)

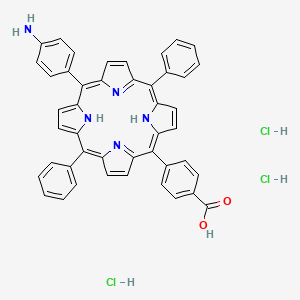

![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)

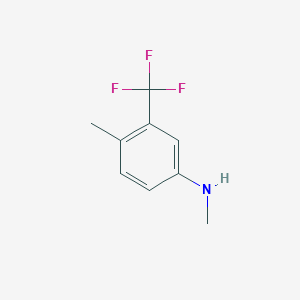

![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)